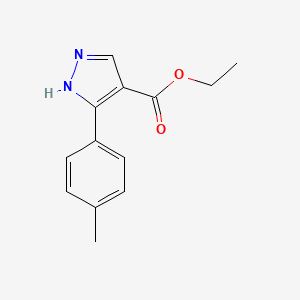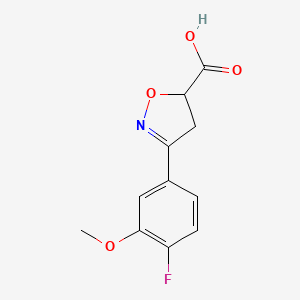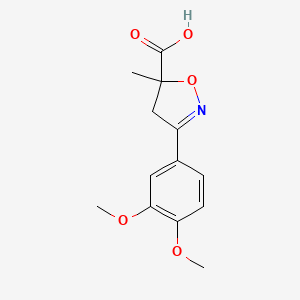![molecular formula C11H9BrN2O2 B6350124 5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2090792-84-8](/img/structure/B6350124.png)
5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could be used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles, which could potentially include this compound, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same hydrazine-coupled pyrazoles also demonstrated in vivo antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Inflammatory Diseases
The synthesized compound is a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .
Flow-Based Transformation of Chloro-Oximes
In a recent research project, this compound was reported to be involved in a flow-based transformation of chloro-oximes .
Antimicrobial Activity
The presence of 4,5-disubstituted-4 H -1,2,4-triazole-3-thiol moiety in chemical compounds, which could potentially include this compound, is associated with numerous biological properties such as antimicrobial activities .
Anti-Inflammatory Activity
The same 4,5-disubstituted-4 H -1,2,4-triazole-3-thiol moiety is also associated with anti-inflammatory activities .
Antifungal Activity
Lastly, the 4,5-disubstituted-4 H -1,2,4-triazole-3-thiol moiety is known for its antifungal activities .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological activities .
Result of Action
It is known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)5-10-9(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGWWXOPIJICIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=NN2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)


![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)
![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)

